molecular formula C9H4Cl2N2O2 B3292692 2,4-Dichloroquinazoline-7-carboxylic acid CAS No. 879274-85-8

2,4-Dichloroquinazoline-7-carboxylic acid

Cat. No.: B3292692
CAS No.: 879274-85-8
M. Wt: 243.04 g/mol
InChI Key: QGCXYNDYCOZFIT-UHFFFAOYSA-N
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Description

2,4-Dichloroquinazoline-7-carboxylic acid (CAS 879274-85-8) is a multifunctional organic compound primarily employed as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound features a quinazoline core, a privileged scaffold in pharmacology, which is functionalized with two chlorine atoms and a carboxylic acid group. This distinct structure makes it a valuable precursor for the design and synthesis of more complex molecules. The chlorine atoms at the 2 and 4 positions of the quinazoline ring are excellent leaving groups, making them highly reactive sites for nucleophilic aromatic substitution reactions. Researchers can selectively displace these chlorines with a variety of nucleophiles, such as amines and alcohols, to create a diverse library of quinazoline derivatives. The carboxylic acid functional group provides a separate handle for further synthetic modification. This group can undergo common transformations such as amide coupling to link the quinazoline core to other molecular fragments, or esterification to alter the compound's physicochemical properties . The presence of these three reactive sites on a single molecule allows for the construction of complex, multi-functional structures in a convergent manner. As a result, this compound serves as a critical starting material in the exploration of new therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloroquinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-5-2-1-4(8(14)15)3-6(5)12-9(11)13-7/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCXYNDYCOZFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroquinazoline-7-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2,4-dichloroquinazoline with carbon dioxide under specific conditions to introduce the carboxylic acid group at the 7th position . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by carboxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the carboxylic acid group .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Activity

Research has demonstrated that derivatives of quinazoline compounds, including 2,4-dichloroquinazoline-7-carboxylic acid, exhibit antihypertensive properties. In studies involving renal hypertensive dogs, doses as low as 0.06 mg/kg were effective in reducing blood pressure significantly, indicating potential for treating hypertension in humans .

1.2 Phosphodiesterase Inhibition

Recent studies have identified 2,4-dichloroquinazoline derivatives as selective inhibitors of phosphodiesterase 7A (PDE7A), an enzyme involved in regulating cAMP levels and inflammation. These compounds showed promising anti-inflammatory activities with minimal side effects, making them potential candidates for the treatment of inflammatory diseases . The synthesis of various derivatives has been reported to enhance their inhibitory potency against PDE7A .

1.3 Anticancer Properties

The compound has also been explored for its anticancer activity. Analogues of this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values lower than those of established anticancer drugs like thalidomide, suggesting their potential as effective anticancer agents .

Case Studies and Research Findings

StudyFocusKey Findings
Antihypertensive EffectsDemonstrated significant blood pressure reduction in hypertensive dogs with low dosages.
PDE7A InhibitionIdentified as a selective inhibitor with promising anti-inflammatory effects; molecular docking studies supported binding interactions.
Anticancer ActivityShowed superior antiproliferative effects compared to thalidomide against multiple cancer cell lines.

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include derivatives of quinazoline, quinoline, pyrimidine, and benzimidazole with carboxylic acid or ester functionalities. Substitution patterns critically influence reactivity and biological interactions.

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Substituents CAS Number Key Features
2,4-Dichloroquinazoline-7-carboxylic acid Quinazoline 2-Cl, 4-Cl, 7-COOH Not Provided High electrophilicity, salt formation
4-Chloroquinazoline-7-carboxylic acid Quinazoline 4-Cl, 7-COOH 942507-89-3 Reduced halogenation, lower reactivity
4-Chloroquinoline-7-carboxylic acid Quinoline 4-Cl, 7-COOH 49713-58-8 Single N in ring, altered π-electron density
Ethyl 4-chloroquinazoline-7-carboxylate Quinazoline 4-Cl, 7-COOEt 1241725-79-0 Ester form; improved lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-Me, 4-COOH 89581-58-8 Smaller ring, distinct N arrangement

Physicochemical Properties

  • Electron Effects: The 2,4-dichloro substitution on quinazoline increases electron deficiency compared to mono-chloro analogs, enhancing reactivity toward nucleophilic attack (e.g., in kinase inhibitor design).
  • Solubility : The carboxylic acid group improves water solubility relative to ester derivatives (e.g., ethyl 4-chloroquinazoline-7-carboxylate), which are more lipophilic.
  • Acidity : The 7-carboxylic acid group (pKa ~2-3) is more acidic than benzimidazole-linked tetrazoles (pKa ~4-5), influencing ionization under physiological conditions.

Biological Activity

2,4-Dichloroquinazoline-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a quinazoline core with two chlorine atoms at the 2 and 4 positions and a carboxylic acid functional group at the 7 position. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various biological effects. The precise pathways can vary based on the context of use and the specific derivatives synthesized.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines, including HepG-2 (hepatocellular carcinoma), PC3 (prostate cancer), and MCF-7 (breast cancer).
  • IC50 Values : One study reported IC50 values ranging from 2.03 to 16.87 µg/mL for various derivatives, indicating potent antiproliferative activity compared to standard treatments like thalidomide .
CompoundCell LineIC50 (µg/mL)Comparison with Thalidomide
Compound XIVcHepG-22.03 ± 0.115.55 times more active
Compound XIIIaPC32.51 ± 0.205.81 times more active
Compound XIVcMCF-70.82 ± 0.0220.82 times more active

Mechanistic Insights

The mechanism behind the anticancer activity includes the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of caspase-8 and decreased levels of TNF-α and VEGF in treated cells . These findings suggest that the compound may modulate critical pathways involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Spectrum of Activity : Preliminary studies indicate efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Mechanism : The antimicrobial action may involve inhibition of specific enzymes crucial for bacterial survival.

Comparative Studies

When compared to similar compounds such as methyl 2-chloroquinazoline-7-carboxylate and quinazoline derivatives without chlorine substitutions, this compound exhibits enhanced reactivity and biological activity due to the presence of two chlorine atoms. This structural uniqueness allows for targeted modifications that can further optimize its pharmacological properties.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties, with some showing significantly higher potency than existing therapies .
  • Enzyme Inhibition : Research has indicated that this compound can act as a selective inhibitor for various enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets at the molecular level, aiding in the rational design of new therapeutic agents .

Q & A

Q. What are the common synthetic pathways for 2,4-Dichloroquinazoline-7-carboxylic acid, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization reactions of substituted quinazoline precursors. For example:

  • Chlorination and carboxylation : Reacting 7-chloroquinazoline derivatives with carboxylic acid groups under controlled pH and temperature (e.g., using POCl₃ for chlorination).
  • Multi-step functionalization : Sequential introduction of chlorine and carboxyl groups via nucleophilic substitution, with purity dependent on stoichiometry and catalyst selection (e.g., Pd catalysts for cross-coupling reactions) .
Step Reagents/Conditions Key Considerations
ChlorinationPOCl₃, reflux (110°C)Excess reagent ensures complete substitution
CarboxylationCO₂ under high pressurepH control (7–9) avoids side reactions

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : ¹H/¹³C NMR identifies chlorine and carboxyl group positions via chemical shifts (e.g., carboxyl C=O at ~170 ppm) .
  • HPLC-MS : Validates molecular weight (C₉H₄Cl₂N₂O₂; MW 243.05) and detects impurities (<2% by area normalization) .
  • X-ray crystallography : Resolves spatial arrangement of chlorine substituents and hydrogen-bonding networks .

Q. How should researchers select solvents for solubility studies of this compound?

  • Polar aprotic solvents : DMSO or DMF enhance solubility (e.g., ~50 mg/mL in DMSO) due to hydrogen-bond acceptor properties .
  • Aqueous buffers : Limited solubility at neutral pH (use pH >9 for carboxylate ion stabilization) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Catalyst screening : Pd/C or CuI improves cross-coupling efficiency (yield increases from 60% to 85%) .
  • Temperature control : Lowering reaction temperature to 80°C reduces decomposition byproducts .
  • Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorogenic substrates .
  • Molecular docking : Simulate binding modes with homology models (e.g., AutoDock Vina) to prioritize experimental validation .
  • ADMET profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells) .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

  • Data triangulation : Cross-validate HPLC purity with NMR/HRMS to rule out isomeric impurities .
  • Dose-response retesting : Confirm bioactivity trends across multiple assays (e.g., enzymatic vs. cellular assays) to identify context-dependent effects .
  • Error analysis : Quantify instrument variability (e.g., ±5% for LC-MS) and biological replicates (n ≥3) .

Q. What protocols ensure stability of this compound under experimental conditions?

  • Storage : -20°C in anhydrous DMSO (degradation <5% over 6 months) .
  • Light sensitivity : Use amber vials to prevent photodegradation (UV-Vis monitoring at 254 nm) .
  • Buffer compatibility : Avoid phosphate buffers (precipitates form at pH <7) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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